REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C[C:2]1=[O:10].Br[C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=[O:21])/[C:15]/2=[N:22]\[C:23]1[CH:28]=[CH:27][CH:26]=[C:25](C(F)(F)F)[CH:24]=1.C(N(CC)CC)C.[C:40]1(B(O)O)[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>C(Cl)Cl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:2][O:10][C:28]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N:22]=[C:15]1[C:14]2[C:18](=[CH:19][CH:20]=[CH:12][CH:13]=2)[N:17]([C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)[C:16]1=[O:21] |f:5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2/C(/C(NC2=CC1)=O)=N/C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
82.8 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
54 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by preparative TLC
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)N=C1C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |